

Synthesis of Jasmine Lactone via Baeyer-Villiger Oxidation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Jasmine lactone*

Cat. No.: *B1672798*

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Introduction

Jasmine lactone, a significant fragrance and flavor compound with a characteristic creamy, fruity, and floral aroma, is a valuable target in organic synthesis. The Baeyer-Villiger oxidation serves as a powerful and reliable method for the synthesis of lactones from cyclic ketones. This application note provides a detailed protocol for the synthesis of **jasmine lactone** from its precursor, 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (also known as cis-jasmone), utilizing a Baeyer-Villiger oxidation. The protocol is based on established chemical principles and analogous transformations, providing a comprehensive guide for researchers.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.^[1] The reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid, to convert cyclic ketones into lactones.^[2] The regioselectivity of the oxidation is a key feature, with the more substituted carbon atom typically migrating.^[3]

Reaction Scheme

The synthesis of **jasmine lactone** from cis-jasmone via Baeyer-Villiger oxidation proceeds as follows:

Figure 1: Baeyer-Villiger oxidation of *cis*-jasmone to **jasmine lactone**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **jasmine lactone** via Baeyer-Villiger oxidation. These values are based on typical results for similar reactions and should be considered as a guide. Actual results may vary depending on the specific experimental conditions and the purity of the reagents.

Parameter	Value	Reference
Reactants		
cis-Jasmone (Substrate)	1.0 equivalent	N/A
m-CPBA (Oxidant)	1.1 - 2.0 equivalents	[4]
Dichloromethane (Solvent)	Sufficient to dissolve reactants	[4]
Reaction Conditions		
Temperature	0 °C to room temperature	[4]
Reaction Time	2 - 12 hours	[4]
Product		
Jasmine Lactone (Yield)	70-90% (typical)	[5]
Characterization Data		
Molecular Formula	C ₁₀ H ₁₆ O ₂	N/A
Molecular Weight	168.23 g/mol	N/A
Appearance	Colorless to pale yellow oil	[6]
Odor Profile	Creamy, lactonic, fruity (peach, apricot), floral (jasmine)	[6][7]

Experimental Protocols

Materials and Equipment

- 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (cis-jasmone)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware
- NMR spectrometer
- FT-IR spectrometer
- Mass spectrometer

Experimental Procedure

1. Reaction Setup:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-jasmone (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

2. Baeyer-Villiger Oxidation:

- To the cooled, stirring solution of cis-jasmone, add m-CPBA (1.1 - 2.0 eq) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

3. Work-up:

- Upon completion, dilute the reaction mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.[8]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **jasmine lactone**.

4. Purification:

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **jasmine lactone**. [9]

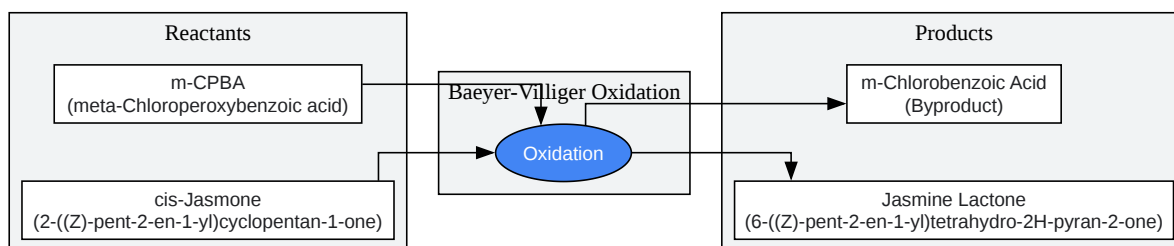
Characterization

The structure and purity of the synthesized **jasmine lactone** can be confirmed by spectroscopic methods.

- ^1H NMR (CDCl_3 , 400 MHz): δ 5.60-5.40 (m, 2H), 4.35-4.25 (m, 1H), 2.60-2.40 (m, 2H), 2.35-2.15 (m, 2H), 2.10-1.80 (m, 4H), 1.75-1.60 (m, 2H), 0.98 (t, $J = 7.5$ Hz, 3H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 172.5, 134.0, 123.5, 80.5, 35.0, 30.0, 29.0, 25.0, 20.5, 14.0.
- IR (neat, cm^{-1}): 2960, 2930, 2870, 1735 (C=O, lactone), 1450, 1380, 1240, 1180, 1050.
- Mass Spectrometry (EI): m/z (%) 168 (M^+), 113, 99, 85, 69, 55, 41.

Visualizations

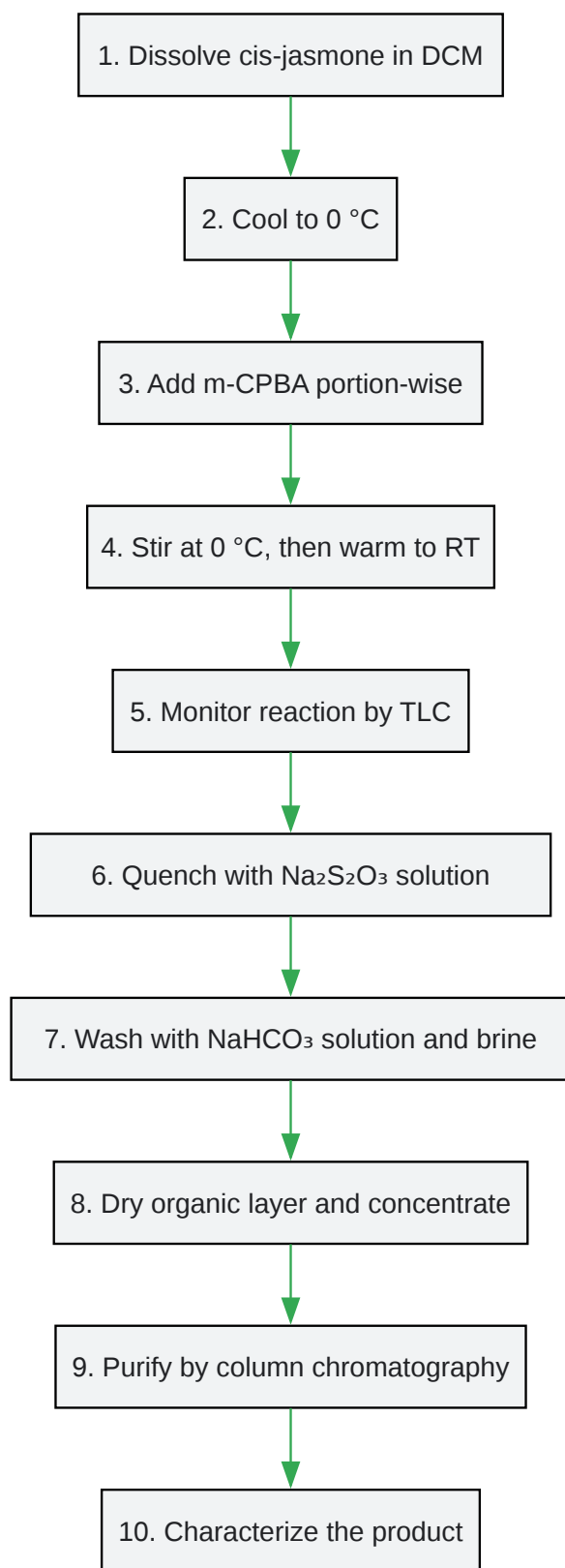
Reaction Pathway



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Caption: Reaction pathway for the synthesis of **jasmine lactone**.

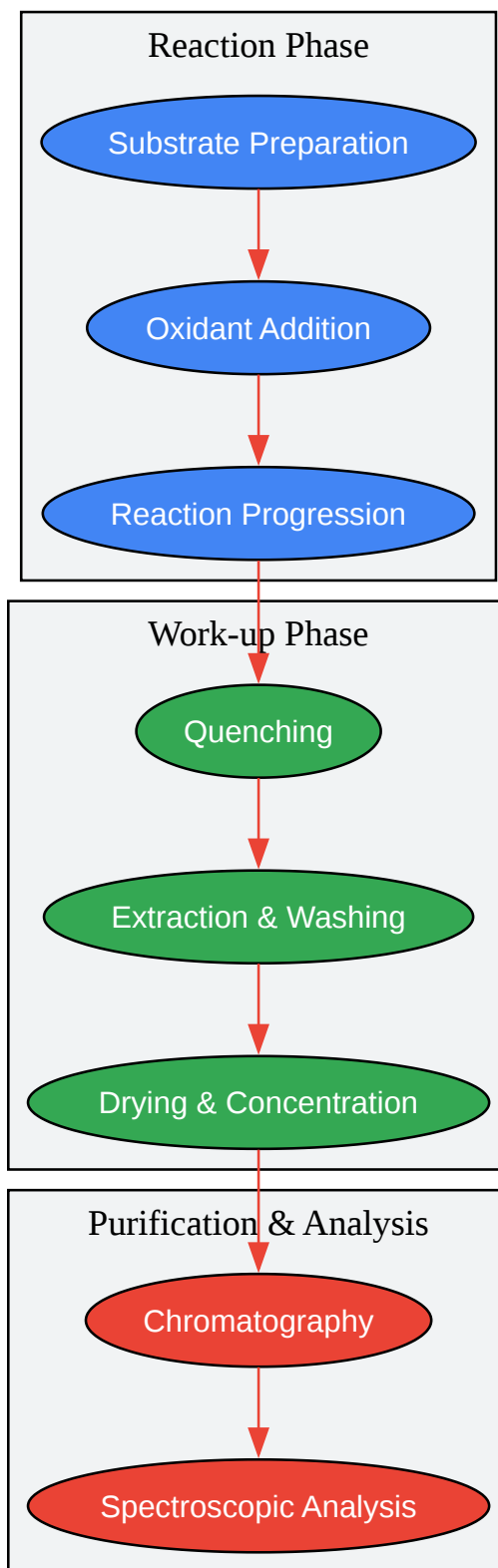
Experimental Workflow



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Caption: Step-by-step experimental workflow for **jasmine lactone** synthesis.

Logical Relationship of Key Steps



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Caption: Logical flow of the synthesis process.

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